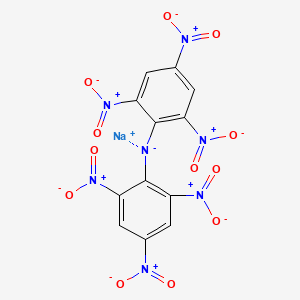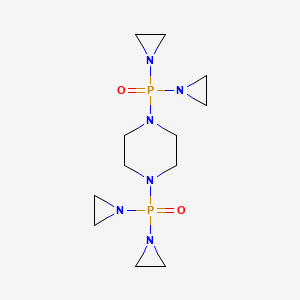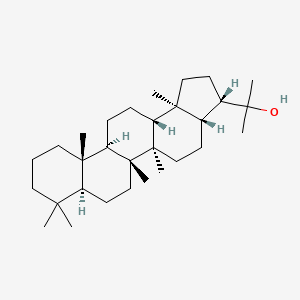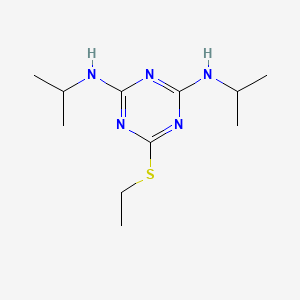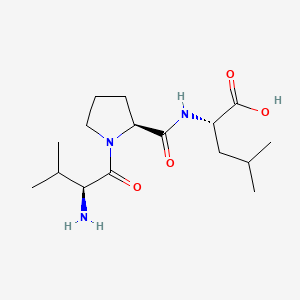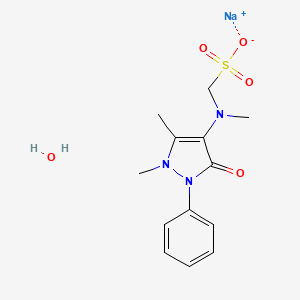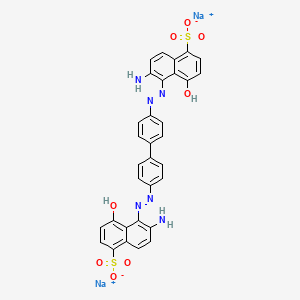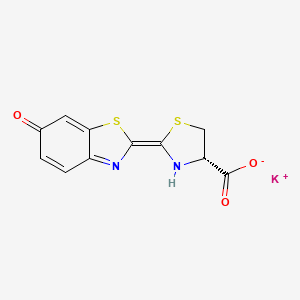
D-Luciferin potassium salt
Overview
Description
D-Luciferin (potassium salt) is a synthetic derivative of the naturally occurring compound luciferin, which is found in fireflies. This compound is widely used in bioluminescent assays due to its ability to produce light when oxidized by the enzyme luciferase in the presence of adenosine triphosphate (ATP) and magnesium ions. The light emitted from this reaction is typically yellow-green and is used as a reporter in various biological and chemical assays .
Mechanism of Action
Target of Action
D-Luciferin potassium salt is a substrate for the enzyme Luciferase . Luciferase is an enzyme that is widely used throughout biotechnology, especially in in vivo imaging technology . The primary role of luciferase is to catalyze the oxidation of luciferin, producing bioluminescence .
Mode of Action
The mode of action of D-Luciferin involves its interaction with luciferase in the presence of ATP . This interaction results in the oxidation of luciferin, which emits light . When luciferin is in excess, the number of photons produced is positively correlated with the concentration of luciferase .
Biochemical Pathways
The biochemical pathway affected by D-Luciferin involves the ATP-dependent oxidation of luciferin by luciferase . This reaction produces light, and this system is employed as a reporter in various organisms, including plants, bacteria, and mammalian cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its solubility and distribution. This compound is readily soluble in water , which aids in its distribution throughout the body. It is also sensitive to light, oxygen, and moisture .
Result of Action
The result of D-Luciferin’s action is the production of light. The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess . This light production is used to detect low-level gene expression and cellular ATP levels in vivo .
Biochemical Analysis
Biochemical Properties
D-Luciferin potassium salt plays a crucial role in biochemical reactions as a substrate for the enzyme luciferase. The interaction between this compound and luciferase, in the presence of ATP and magnesium ions, results in the emission of light. This reaction is highly efficient and is used to monitor gene expression, cellular ATP levels, and other biochemical processes. The compound interacts with luciferase by binding to its active site, where it undergoes oxidative decarboxylation to produce light .
Cellular Effects
This compound influences various cellular processes by serving as a reporter for gene expression and cellular ATP levels. In cells expressing luciferase, the addition of this compound leads to bioluminescence, which can be measured to assess gene expression levels. This compound also affects cellular metabolism by providing a means to monitor ATP levels, which are indicative of cellular energy status. The bioluminescent signal generated by this compound is used to study cell signaling pathways, gene expression, and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by luciferase in the presence of ATP and oxygen. This reaction produces oxyluciferin, carbon dioxide, and light. The light emission is a result of the excited state of oxyluciferin returning to its ground state. The binding of this compound to luciferase is highly specific, and the reaction is dependent on the presence of ATP, which acts as a cofactor. This mechanism allows for the sensitive detection of luciferase activity and, consequently, the processes being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to light, oxygen, and moisture, which can lead to its degradation and a decrease in bioluminescent signal. Proper storage conditions, such as keeping the compound desiccated and protected from light at -20°C, are essential to maintain its stability. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the bioluminescent signal can be used to monitor changes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound produces a strong bioluminescent signal without adverse effects. At higher doses, toxic effects may be observed, including potential interference with cellular processes and overall animal health. It is important to optimize the dosage to achieve a balance between signal strength and minimal toxicity. Studies have shown that the optimal dosage for in vivo imaging is typically around 150 mg/kg body weight .
Metabolic Pathways
This compound is involved in the bioluminescent metabolic pathway, where it is oxidized by luciferase to produce light. This pathway requires ATP and magnesium ions as cofactors. The oxidation of this compound results in the formation of oxyluciferin, which is then further metabolized and excreted. The presence of ATP is crucial for the reaction, as it provides the necessary energy for the oxidation process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its water solubility. The compound can readily cross cell membranes and is distributed throughout the animal after administration. Transporters and binding proteins may facilitate its movement within the cell, ensuring its availability for the bioluminescent reaction. The localization and accumulation of this compound are influenced by its interaction with cellular components and its solubility properties .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with luciferase, which is often targeted to specific cellular compartments. The compound can be directed to various organelles depending on the targeting signals and post-translational modifications of luciferase. This localization is crucial for the accurate measurement of bioluminescent signals and the study of specific cellular processes. The activity and function of this compound are influenced by its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Luciferin (potassium salt) involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzothiazole ring and the subsequent attachment of the thiazoline ring. The final product is then converted to its potassium salt form to enhance its solubility and stability .
Industrial Production Methods: In industrial settings, the production of D-Luciferin (potassium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to remove impurities .
Chemical Reactions Analysis
Types of Reactions: D-Luciferin (potassium salt) primarily undergoes oxidation reactions. When oxidized by luciferase in the presence of ATP and magnesium ions, it produces light. This reaction is highly specific and efficient, making it ideal for use in bioluminescent assays .
Common Reagents and Conditions:
Oxidation: The primary reaction involves the oxidation of D-Luciferin by luciferase.
Major Products: The major product of the oxidation reaction is oxyluciferin, which is responsible for the emission of light.
Scientific Research Applications
D-Luciferin (potassium salt) has a wide range of applications in scientific research:
Chemistry: Used in assays to measure ATP levels and other biochemical processes.
Biology: Commonly used in gene expression studies, where the luciferase gene is linked to a promoter of interest. The light emitted from the reaction indicates the activity of the promoter.
Medicine: Utilized in imaging techniques to monitor disease progression and drug efficacy in vivo.
Industry: Employed in high-throughput screening assays for drug discovery and development.
Comparison with Similar Compounds
D-Luciferin (sodium salt): Similar in function but differs in solubility and stability.
L-Luciferin: An isomer of D-Luciferin that acts as a competitive inhibitor in bioluminescent assays.
DMNPE-caged Luciferin: A modified form that can cross cell membranes and is used for intracellular studies.
Uniqueness: D-Luciferin (potassium salt) is unique due to its high stability and solubility, making it ideal for a wide range of bioluminescent assays. Its ability to produce a strong and consistent light signal makes it a preferred choice for many researchers .
Properties
IUPAC Name |
potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-OGFXRTJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





